N-(1,3-benzodioxol-5-yl)-3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide
Description
The compound N-(1,3-benzodioxol-5-yl)-3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide features a benzodioxol moiety linked to a propanamide backbone. Key structural elements include:
- 1,3-Benzodioxol-5-yl group: A fused aromatic ring system with a methylenedioxy substituent, known to enhance metabolic stability and receptor binding in medicinal chemistry.
- 4-Ethylphenyl group: A hydrophobic substituent contributing to lipophilicity and membrane permeability.
- Trifluoroacetyl amino group: A strong electron-withdrawing group that may influence electronic properties, metabolic resistance, and hydrogen-bonding interactions.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O4/c1-2-12-3-5-13(6-4-12)15(25-19(27)20(21,22)23)10-18(26)24-14-7-8-16-17(9-14)29-11-28-16/h3-9,15H,2,10-11H2,1H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWZAKRTENTIIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CC(=O)NC2=CC3=C(C=C2)OCO3)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzodioxol-5-yl)-3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant studies.
- Chemical Formula : C20H19F3N2O4
- Molecular Weight : 408.37 g/mol
- CAS Number : 439107-54-7
- Structure : The compound features a benzodioxole moiety, an ethylphenyl group, and a trifluoroacetylamino group which contribute to its unique biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, it may interact with glycogen synthase kinase 3 beta (GSK3B), which is implicated in various cellular processes including metabolism and cell proliferation .
- Regulation of Gene Expression : It is suggested that this compound may modulate the expression of genes involved in apoptosis and cell survival by influencing transcription factors such as NFATC1 .
- Anti-Apoptotic Effects : Research indicates that this compound can promote the formation of anti-apoptotic complexes under certain conditions, thereby enhancing cell survival in response to stressors .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Enzyme Inhibition | Inhibits GSK3B activity | |
| Gene Regulation | Modulates NFATC1 expression | |
| Anti-Apoptotic | Enhances survival through anti-apoptotic complexes |
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Cancer Cell Lines : In vitro experiments demonstrated that the compound significantly reduced apoptosis in cancer cell lines by modulating GSK3B activity and promoting cell survival pathways. This suggests potential applications in cancer therapy .
- Neuroprotective Effects : Another study explored the neuroprotective properties of this compound in models of neurodegeneration. The results indicated that it could protect neurons from oxidative stress-induced apoptosis by regulating related signaling pathways .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to N-(1,3-benzodioxol-5-yl)-3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide. For instance, derivatives of similar structures have shown significant growth inhibition against various cancer cell lines:
- SNB-19 : Percent Growth Inhibition (PGI) of 86.61%
- OVCAR-8 : PGI of 85.26%
- NCI-H40 : PGI of 75.99%
These results indicate the potential of benzodioxole derivatives in cancer treatment .
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit key enzymes involved in metabolic disorders:
- α-Glucosidase Inhibition : Compounds with similar structural motifs have demonstrated effectiveness in inhibiting α-glucosidase, which is crucial for managing Type 2 Diabetes Mellitus (T2DM).
- Acetylcholinesterase Inhibition : The potential neuroprotective effects against Alzheimer's disease through acetylcholinesterase inhibition have also been explored.
Synthesis and Biological Evaluation
A study focused on synthesizing new sulfonamides containing benzodioxane moieties demonstrated the inhibitory effects on α-glucosidase and acetylcholinesterase enzymes . The synthesized compounds were screened for their therapeutic potential against T2DM and Alzheimer's disease.
Molecular Modeling Studies
Molecular modeling studies conducted on related compounds have provided insights into their binding affinities and mechanisms of action at the molecular level. These studies support the hypothesis that modifications to the benzodioxole structure can enhance biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzodioxol and Propanamide Moieties
Compound A : N-(1,3-Benzodioxol-5-yl)-3-[4-(2-Fluorophenyl)Piperazin-1-yl]Propanamide (CAS 356078-60-9)
- Molecular Formula : C₂₀H₂₂FN₃O₃
- Key Features: Replaces the trifluoroacetyl and ethylphenyl groups with a piperazine ring substituted by a 2-fluorophenyl group.
- Implications : The fluorophenyl-piperazine group may enhance CNS activity but reduce metabolic stability compared to the trifluoroacetyl group .
Compound B : N-(1,3-Benzodioxol-5-yl)-2-(3-Benzoylphenyl)Propanamide
- Molecular Formula: C₂₃H₁₉NO₄
- Key Features: Substitutes the trifluoroacetyl and ethylphenyl groups with a benzoylphenyl substituent.
- Implications : Higher molecular weight (373.40 g/mol) and lipophilicity may improve target binding but reduce solubility .
Compound C : N-[5-(1,3-Benzodioxol-5-yl)-1,3,4-Oxadiazol-2-yl]-3-[(4-Methoxyphenyl)Sulfonyl]Propanamide
- Molecular Formula : C₁₉H₁₇N₃O₇S
- Key Features :
- Incorporates a sulfonyl group and an oxadiazole ring, replacing the ethylphenyl and trifluoroacetyl groups.
- Oxadiazole enhances metabolic stability; sulfonyl groups improve solubility and hydrogen-bond acceptor capacity.
- Implications : Likely exhibits distinct pharmacokinetics due to polar sulfonyl and heterocyclic motifs .
Table 1: Comparative Data on Key Compounds
Key Observations :
- Trifluoroacetyl vs.
- Benzodioxol Derivatives : All compounds share the benzodioxol moiety, suggesting shared aromatic interaction capabilities.
- Synthetic Routes : and highlight the use of coupling reactions (e.g., carbodiimide-mediated) for propanamide synthesis, suggesting similar preparative methods for the target compound .
Q & A
Q. What are the optimal synthetic conditions for achieving high-purity N-(1,3-benzodioxol-5-yl)-3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as amide coupling or trifluoroacetylation. Key parameters include:
- Temperature : Maintain between 0–5°C during trifluoroacetyl group introduction to minimize side reactions.
- pH Control : Use buffered conditions (pH 7–8) for amine activation to prevent decomposition.
- Purification : Employ column chromatography with silica gel (ethyl acetate/hexane gradient) and validate purity via thin-layer chromatography (TLC) .
- Yield Optimization : Monitor reaction progress using -NMR to track intermediate formation and adjust stoichiometry as needed .
Q. How can researchers reliably characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm the benzodioxole, ethylphenyl, and trifluoroacetyl moieties. Pay attention to splitting patterns (e.g., diastereotopic protons near the propanamide backbone) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]) with <2 ppm error.
- HPLC : Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>98%) and detect trace impurities .
Advanced Research Questions
Q. What strategies resolve contradictory spectral data (e.g., unexpected 1H^1H1H-NMR shifts) during characterization?
- Methodological Answer : Contradictions may arise from conformational flexibility or impurities. Address via:
- Variable-Temperature NMR : Identify dynamic effects (e.g., hindered rotation around the amide bond) by acquiring spectra at 25°C and −40°C .
- 2D NMR (COSY, HSQC) : Assign overlapping signals and verify connectivity between benzodioxole and propanamide groups.
- Isolation of Byproducts : Use preparative TLC to isolate impurities and characterize them via HRMS and IR spectroscopy .
Q. How can computational chemistry aid in designing derivatives with enhanced bioactivity?
- Methodological Answer : Integrate quantum mechanical (QM) and molecular docking approaches:
- QM Calculations (DFT) : Optimize geometry and calculate electrostatic potential maps to predict reactive sites for derivatization (e.g., substitution on the ethylphenyl ring) .
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or proteases). Focus on hydrogen bonding between the trifluoroacetyl group and catalytic residues .
- ADMET Prediction : Apply tools like SwissADME to prioritize derivatives with favorable pharmacokinetic profiles .
Q. What experimental approaches validate the compound’s hypothesized role in enzyme inhibition studies?
- Methodological Answer : Design assays targeting specific enzyme systems:
- Kinetic Assays : Measure IC values using fluorogenic substrates (e.g., for proteases). Include positive controls (e.g., known inhibitors) and negative controls (DMSO-only).
- Surface Plasmon Resonance (SPR) : Quantify binding affinity () by immobilizing the enzyme on a sensor chip and monitoring real-time interaction with the compound .
- X-ray Crystallography : Co-crystallize the compound with the target enzyme to visualize binding modes, focusing on the trifluoroacetyl group’s electron-withdrawing effects .
Data Analysis and Theoretical Frameworks
Q. How should researchers statistically analyze dose-response data from biological assays involving this compound?
- Methodological Answer : Use nonlinear regression models:
- Four-Parameter Logistic Curve : Fit dose-response data using GraphPad Prism to determine IC, Hill slope, and values.
- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points.
- Replicate Validation : Perform triplicate experiments with independent syntheses to account for batch variability .
Q. What theoretical frameworks guide the interpretation of structure-activity relationships (SAR) for this compound?
- Methodological Answer : Combine empirical and computational insights:
- Hammett Analysis : Correlate substituent effects (σ values) on the ethylphenyl ring with bioactivity trends.
- Free-Wilson Model : Quantify contributions of specific functional groups (e.g., benzodioxole vs. trifluoroacetyl) to activity .
- Machine Learning : Train a random forest model on a library of analogs to predict activity cliffs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
